molecular formula C18H21N5O2 B11255521 N-(6,7-Dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)-N-(3,4-dimethoxyphenethyl)amine CAS No. 626216-40-8

N-(6,7-Dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)-N-(3,4-dimethoxyphenethyl)amine

Cat. No.: B11255521
CAS No.: 626216-40-8
M. Wt: 339.4 g/mol
InChI Key: BNYWAMIWKTUHHJ-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)-N-(3,4-dimethoxyphenethyl)amine is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-Dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)-N-(3,4-dimethoxyphenethyl)amine typically involves multi-step organic reactions. A common approach might include:

    Cyclization: Formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors.

    Substitution: Introduction of the dimethoxyphenethylamine moiety via nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Automation: Implementation of automated synthesis processes for large-scale production.

    Quality Control: Rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-Dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)-N-(3,4-dimethoxyphenethyl)amine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a bioactive compound.

    Medicine: Exploration of its therapeutic potential, particularly in the treatment of diseases where triazolopyrimidines have shown efficacy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6,7-Dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)-N-(3,4-dimethoxyphenethyl)amine would involve its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenethylamines: Compounds with similar side chains but different core structures.

Uniqueness

N-(6,7-Dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)-N-(3,4-dimethoxyphenethyl)amine is unique due to its specific combination of the triazolopyrimidine core and the dimethoxyphenethylamine side chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

626216-40-8

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine

InChI

InChI=1S/C18H21N5O2/c1-24-15-7-6-12(10-16(15)25-2)8-9-19-17-13-4-3-5-14(13)22-18-20-11-21-23(17)18/h6-7,10-11,19H,3-5,8-9H2,1-2H3

InChI Key

BNYWAMIWKTUHHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3CCCC3=NC4=NC=NN24)OC

Origin of Product

United States

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